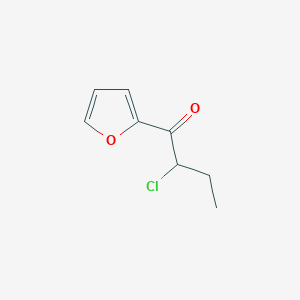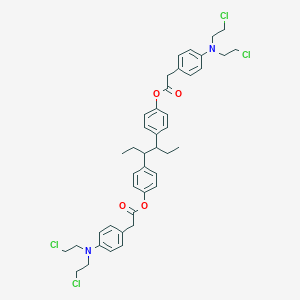
Moxifloxacin hydrochloride monohydrate
Overview
Description
Mechanism of Action
Target of Action
Moxifloxacin hydrochloride monohydrate, a synthetic fluoroquinolone antibiotic agent , primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA .
Mode of Action
Moxifloxacin’s mode of action involves blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting process required to replicate one DNA double helix into two . Notably, moxifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, moxifloxacin disrupts the bacterial DNA replication process . This disruption prevents the bacteria from synthesizing essential proteins, leading to inhibition of cell division and growth, thereby resulting in bacterial cell death .
Pharmacokinetics
Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . It is metabolized via glucuronide and sulfate conjugation . About 20% of the drug is excreted unchanged in urine and 25% in feces .
Result of Action
The bactericidal action of moxifloxacin results in the death of bacterial cells . This makes it effective in treating various bacterial infections, including sinus and lung infections such as sinusitis, pneumonia, and secondary infections in chronic bronchitis .
Biochemical Analysis
Biochemical Properties
Moxifloxacin hydrochloride monohydrate interacts with DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary for bacterial DNA replication. By inhibiting these enzymes, this compound prevents bacterial cell replication .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It is known to be bactericidal, meaning it kills bacteria directly . It can influence cell function by inhibiting bacterial DNA replication, thereby preventing the bacteria from multiplying . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to bacterial enzymes DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, preventing them from separating bacterial DNA and thus inhibiting cell replication .
Temporal Effects in Laboratory Settings
This compound has been found to be rapidly bactericidal in laboratory settings . Over time, it continues to inhibit bacterial DNA replication, leading to the death of the bacteria
Dosage Effects in Animal Models
Like all medications, it may have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is metabolized in the human body via Phase II metabolism, but not P450 metabolism . The main metabolites are N-sulphate (M1) and acylglucuronide (M2) . About 22% of a dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as M2 and M1, respectively .
Transport and Distribution
This compound is rapidly absorbed in humans, with a high bioavailability of approximately 90% . It is well-distributed in the body, with good distribution to saliva, interstitial fluids, and lung tissues .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .
Preparation Methods
Synthetic Routes:: Cinnabarinic acid can be synthesized through various routes. One common method involves the oxidation of 3-hydroxyanthranilic acid. The reaction typically proceeds under specific conditions, such as using oxidizing agents like potassium permanganate or cerium(IV) ammonium nitrate. The detailed synthetic pathway would involve several steps, including protection and deprotection of functional groups, cyclization, and carboxylation.
Industrial Production:: While industrial-scale production methods for cinnabarinic acid are less common, research laboratories often prepare it through chemical synthesis. The compound’s limited industrial use may explain the lack of large-scale production methods.
Chemical Reactions Analysis
Cinnabarinic acid participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Although less common, reduction reactions may occur, yielding different products.
Substitution: Cinnabarinic acid can undergo substitution reactions at its functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidizing agents (e.g., KMnO4) are used for oxidation, while reducing agents (e.g., NaBH4) are employed for reduction.
Scientific Research Applications
Cinnabarinic acid has drawn interest in several scientific fields:
Neuroscience: Researchers study its effects on neuronal function, apoptosis, and oxidative stress.
Immunology: It may modulate immune responses due to its presence in the kynurenine pathway.
Drug Development: Understanding its mechanisms could lead to novel therapeutic strategies.
Comparison with Similar Compounds
Cinnabarinic acid’s uniqueness lies in its specific agonistic activity toward metabotropic glutamate receptor 4 (mGlu4). Unlike other mGlu receptors, it selectively interacts with mGlu4, making it a valuable tool for studying this receptor subtype . Similar compounds in the kynurenine pathway include quinolinic acid and kynurenic acid.
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-WJMOHVQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049063 | |
| Record name | Moxifloxacin hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-63-2 | |
| Record name | Moxifloxacin hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxifloxacin hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxifloxacin Hydrochloride Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine](/img/structure/B17455.png)




![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)



